molecular formula C36H46N4S2 B12576418 2,2'-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) CAS No. 634591-50-7

2,2'-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine)

Cat. No.: B12576418
CAS No.: 634591-50-7
M. Wt: 598.9 g/mol
InChI Key: RVMDFOADEPCLQC-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a 1,4-phenylene group flanked by two N,N-dibutyl-1,3-benzothiazol-6-amine moieties. It is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) typically involves the reaction of 1,4-phenylenediamine with N,N-dibutyl-1,3-benzothiazol-6-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2,2’-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of polymers, coatings, and other materials due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

CAS No.

634591-50-7

Molecular Formula

C36H46N4S2

Molecular Weight

598.9 g/mol

IUPAC Name

N,N-dibutyl-2-[4-[6-(dibutylamino)-1,3-benzothiazol-2-yl]phenyl]-1,3-benzothiazol-6-amine

InChI

InChI=1S/C36H46N4S2/c1-5-9-21-39(22-10-6-2)29-17-19-31-33(25-29)41-35(37-31)27-13-15-28(16-14-27)36-38-32-20-18-30(26-34(32)42-36)40(23-11-7-3)24-12-8-4/h13-20,25-26H,5-12,21-24H2,1-4H3

InChI Key

RVMDFOADEPCLQC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)N(CCCC)CCCC

Origin of Product

United States

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